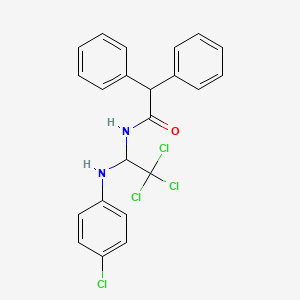![molecular formula C14H8N2O5 B11988820 (2E)-2-cyano-3-[5-(3-nitrophenyl)-2-furyl]-2-propenoic acid](/img/structure/B11988820.png)
(2E)-2-cyano-3-[5-(3-nitrophenyl)-2-furyl]-2-propenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-cyano-3-[5-(3-nitrophenyl)-2-furyl]-2-propenoic acid is an organic compound that features a cyano group, a nitrophenyl group, and a furan ring
Preparation Methods
The synthesis of (2E)-2-cyano-3-[5-(3-nitrophenyl)-2-furyl]-2-propenoic acid typically involves multi-step organic reactions. One common method includes the condensation reaction between a cyanoacetic acid derivative and a nitrophenyl-furan aldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Chemical Reactions Analysis
(2E)-2-cyano-3-[5-(3-nitrophenyl)-2-furyl]-2-propenoic acid can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the conversion of the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles like amines or alcohols.
Scientific Research Applications
(2E)-2-cyano-3-[5-(3-nitrophenyl)-2-furyl]-2-propenoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-[5-(3-nitrophenyl)-2-furyl]-2-propenoic acid involves its interaction with specific molecular targets. For instance, its nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The cyano group can also participate in various biochemical pathways, influencing the compound’s overall activity.
Comparison with Similar Compounds
(2E)-2-cyano-3-[5-(3-nitrophenyl)-2-furyl]-2-propenoic acid can be compared with other similar compounds such as:
(2E)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]-2-propenoic acid: This compound has a similar structure but with a different position of the nitro group on the phenyl ring, which can affect its reactivity and biological activity.
(2E)-2-cyano-3-[5-(3-nitrophenyl)-2-thienyl]-2-propenoic acid:
Properties
Molecular Formula |
C14H8N2O5 |
|---|---|
Molecular Weight |
284.22 g/mol |
IUPAC Name |
(E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C14H8N2O5/c15-8-10(14(17)18)7-12-4-5-13(21-12)9-2-1-3-11(6-9)16(19)20/h1-7H,(H,17,18)/b10-7+ |
InChI Key |
AUGNMCXVCRYQIO-JXMROGBWSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(\C#N)/C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-N'-[(E)-(4-methylphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11988748.png)
![2,4,5,7-tetranitro-9-[4-(undecyloxy)benzylidene]-9H-fluorene](/img/structure/B11988754.png)






![N'-[(E)-(2-fluorophenyl)methylidene]isonicotinohydrazide](/img/structure/B11988805.png)

![2-{(E)-[(4-methylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B11988811.png)
![1-Tert-butyl-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11988816.png)

